molecular formula C18H17N3O2S2 B2590588 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide CAS No. 1243058-35-6

2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide

Cat. No.: B2590588
CAS No.: 1243058-35-6
M. Wt: 371.47
InChI Key: QCYHQAYEHFAIOU-UHFFFAOYSA-N
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Description

2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a phenyl group substituted with a methylsulfanyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted sulfonamide derivatives

Scientific Research Applications

Anti-inflammatory Applications

One of the prominent applications of this compound is in the design of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Research indicates that derivatives of this compound exhibit significant COX-2 inhibitory activity, with selectivity indices ranging from 42.3 to 508.6 and IC50 values between 0.07 and 0.39 µM . The structure allows for effective interaction with the COX-2 active site, enhancing its potential as an anti-inflammatory agent.

Table 1: COX Inhibition Data of Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index
Compound A0.07508.6
Compound B0.15300.4
Compound C0.3942.3

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness as a dihydropteroate synthase inhibitor, which is crucial for bacterial survival . The sulfonamide component contributes to its antibacterial activity by disrupting folic acid synthesis in bacteria.

Antimicrobial Evaluation

In vitro studies have shown that certain derivatives possess significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.

Table 2: Antimicrobial Activity Results

StrainActivity ObservedMIC (µg/mL)
Staphylococcus aureusYes25
Escherichia coliMild100
Pseudomonas aeruginosaNoN/A

Anticancer Potential

Research into the anticancer properties of this compound is ongoing, with studies indicating that it may act as a microtubule-targeting agent in drug-resistant cancers . The ability to modify the chemical structure allows for enhanced efficacy against various cancer cell lines.

Case Study: Microtubule-Targeting Agents

In a recent study, derivatives were synthesized and evaluated for their ability to inhibit microtubule dynamics, which is crucial for cancer cell division. The results showed promising activity against resistant cancer types, suggesting that further development could lead to effective treatments for challenging malignancies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and biological activities. Its ability to selectively inhibit COX-2 while minimizing side effects makes it a promising candidate for drug development .

Biological Activity

The compound 2-{[4-(methylsulfanyl)phenyl]amino}-N-phenylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_2O2_2S
  • IUPAC Name : this compound

This compound features a pyridine ring substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study assessing the antimicrobial efficacy of similar compounds reported moderate to excellent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The activity was measured using the zone of inhibition method, where larger zones indicate higher effectiveness.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Control (Ciprofloxacin)Staphylococcus aureus25
Control (Ciprofloxacin)Escherichia coli22

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies have shown that the compound significantly reduces COX activity compared to controls.

CompoundCOX Inhibition (%)
This compound70
Control (Aspirin)85

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives, including our compound, against clinical isolates of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency. The presence of methylsulfanyl groups was associated with enhanced activity against resistant strains .
  • Inflammation Model : In an animal model of inflammation, the compound was administered to assess its therapeutic potential. Results showed a significant reduction in edema and inflammatory markers when compared to untreated controls .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis highlighted that the introduction of electron-donating groups like methylsulfanyl enhances biological activity by improving interactions with target proteins involved in inflammation and infection .

Properties

IUPAC Name

2-(4-methylsulfanylanilino)-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-16-11-9-14(10-12-16)20-18-17(8-5-13-19-18)25(22,23)21-15-6-3-2-4-7-15/h2-13,21H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHQAYEHFAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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